molecular formula C23H20Cl2N2O4S B2502406 2-(2,4-dichlorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 955535-42-9

2-(2,4-dichlorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2502406
CAS No.: 955535-42-9
M. Wt: 491.38
InChI Key: WZTBKILXDDWOBS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound with the CAS Registry Number 955535-42-9 and a molecular formula of C₂₃H₂₀Cl₂N₂O₄S . It features a molecular weight of 491.4 g/mol . This acetamide derivative is built on a complex structure that incorporates a 1,2,3,4-tetrahydroquinoline core, which is N-modified with a phenylsulfonyl group, and is further functionalized with a 2,4-dichlorophenoxy acetamide side chain. While the specific biological profile and mechanism of action for this precise molecule are not yet fully elucidated in the literature, compounds with similar structural motifs, particularly those containing the 2,4-dichlorophenoxy group, have been investigated for various pharmacological activities. Research on analogous structures has shown potential in areas such as the inhibition of osteoclast differentiation, which is relevant for bone resorption diseases . This suggests that this compound may serve as a valuable chemical intermediate or a lead compound in medicinal chemistry research for developing novel therapeutic agents. Its well-defined structure makes it a candidate for structure-activity relationship (SAR) studies, exploration of enzyme inhibition, and other biochemical investigations. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c24-17-8-11-22(20(25)14-17)31-15-23(28)26-18-9-10-21-16(13-18)5-4-12-27(21)32(29,30)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTBKILXDDWOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Compound A is characterized by the following structural features:

  • Dichlorophenoxy group : This moiety contributes to the compound's lipophilicity and potential herbicidal properties.
  • Phenylsulfonyl group : This functional group is often associated with increased biological activity due to its ability to form strong interactions with biological targets.
  • Tetrahydroquinoline core : This bicyclic structure is known for various pharmacological effects, including analgesic and anti-inflammatory properties.

The biological activity of Compound A can be attributed to its interaction with specific receptors and enzymes in biological systems. Research suggests that it may act as a selective ligand for sigma receptors, particularly the sigma-1 receptor (σ1R), which is involved in various physiological processes including pain modulation and neuroprotection .

Antinociceptive Effects

In studies assessing pain relief, Compound A has demonstrated significant antinociceptive effects. For instance, in formalin-induced nociception tests, administration of Compound A resulted in a notable reduction of pain responses in animal models. The effective dosage ranged from 10 to 300 µg/paw for local administration . This suggests its potential utility in treating inflammatory pain conditions.

Antimicrobial Activity

Preliminary studies indicate that Compound A exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain to be fully elucidated .

Case Studies and Experimental Data

A comprehensive analysis of the biological activity of Compound A includes several key studies:

StudyFocusFindings
Study 1Pain ModulationSignificant reduction in pain response in formalin test (10-300 µg/paw)
Study 2Receptor BindingHigh affinity for σ1 receptor (Ki=42 nM), 36 times more selective than σ2 receptor
Study 3Antimicrobial ActivityEffective against multiple bacterial strains; specific MIC values pending

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary toxicity analyses suggest that Compound A exhibits low toxicity levels; however, detailed toxicological studies are necessary to confirm these findings and establish safe dosage parameters for potential therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorophenoxy Acetamide Derivatives

The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins like 2,4-D (2,4-dichlorophenoxyacetic acid), which regulate plant growth by mimicking indole-3-acetic acid (IAA) . Compared to 2,4-D, the target compound replaces the carboxylic acid with an acetamide group and introduces a sulfonylated tetrahydroquinoline moiety. This substitution likely alters its solubility, bioavailability, and receptor-binding specificity. For instance:

Compound Key Structural Features Reported Activity
2,4-D Dichlorophenoxy + carboxylic acid Herbicide, auxin agonist
Compound 533 Dichlorophenoxy + 4-methylpyridin-2-yl Synthetic auxin agonist (IC₅₀: 1.2 µM)
Target Compound Dichlorophenoxy + sulfonylated tetrahydroquinoline Unknown (structural analogs suggest protease inhibition )

The tetrahydroquinoline scaffold may enhance interactions with eukaryotic enzymes, as seen in related sulfur-containing acetamides (e.g., DICA, a caspase inhibitor) .

Sulfonamide-Tetrahydroquinolinyl Acetamides

The phenylsulfonyl group distinguishes the target compound from analogs like 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4, ). Key differences include:

Feature Target Compound CAS 946212-58-4
Sulfonyl Substituent Phenylsulfonyl 4-Methoxybenzenesulfonyl
Molecular Weight ~487 g/mol (estimated) 487.0 g/mol
Bioactivity Unreported Unreported (structural focus)

The methoxy group in CAS 946212-58-4 may improve metabolic stability, whereas the phenylsulfonyl group in the target compound could enhance hydrophobic interactions in binding pockets .

Heterocyclic Acetamide Analogs

Compounds such as 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 523990-92-3, ) highlight the role of heterocyclic diversity. While the target compound uses a tetrahydroquinoline core, CAS 523990-92-3 incorporates a dihydroquinolinone-thioether linkage, which may confer distinct electronic properties and redox activity .

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